3,3-Dipyridin-2-ylpyrrolidine-2,5-dione

Physicochemical characterization Crystallinity Solid-state properties

3,3-Dipyridin-2-ylpyrrolidine-2,5-dione (CAS 92164-59-5) is a disubstituted pyrrolidine-2,5-dione (succinimide) derivative, a class of compounds recognized for diverse pharmacological activities including anticonvulsant, antipsychotic, and anticancer effects. Its structure features two pyridin-2-yl substituents at the 3-position of the imide ring, a distinct pattern compared to the 3,3-dialkyl or 3,3-spiro motifs commonly explored in antiepileptic drug discovery.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
Cat. No. B14356634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dipyridin-2-ylpyrrolidine-2,5-dione
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)C1(C2=CC=CC=N2)C3=CC=CC=N3
InChIInChI=1S/C14H11N3O2/c18-12-9-14(13(19)17-12,10-5-1-3-7-15-10)11-6-2-4-8-16-11/h1-8H,9H2,(H,17,18,19)
InChIKeyGVADIRWBLSWOQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dipyridin-2-ylpyrrolidine-2,5-dione: A Structurally Distinctive Disubstituted Succinimide Scaffold for SAR and CNS Research


3,3-Dipyridin-2-ylpyrrolidine-2,5-dione (CAS 92164-59-5) is a disubstituted pyrrolidine-2,5-dione (succinimide) derivative, a class of compounds recognized for diverse pharmacological activities including anticonvulsant, antipsychotic, and anticancer effects [1]. Its structure features two pyridin-2-yl substituents at the 3-position of the imide ring, a distinct pattern compared to the 3,3-dialkyl or 3,3-spiro motifs commonly explored in antiepileptic drug discovery [1]. The compound exhibits a molecular weight of 253.26 g/mol, a predicted density of 1.326±0.06 g/cm³, a boiling point of 511.5±50.0 °C (760 mmHg), and an experimentally determined melting point range of 162-165 °C .

1
Structurally distinct 3,3-dipyridyl succinimide scaffold for SAR exploration
2
Supports CNS lead optimization with predicted brain penetration profile
3
Solid-state thermal stability (mp 162–165 °C) compatible with standard handling

Procurement Risk in 3,3-Disubstituted Pyrrolidine-2,5-diones: Why 3,3-Dipyridin-2-yl Substitution Cannot Be Interchanged with Alkyl or Spiro Analogs


Within the pyrrolidine-2,5-dione class, substitution at the 3-position is the primary driver of pharmacological activity, with 3,3-dialkyl and 3,3-spiro compounds showing divergent anticonvulsant profiles in maximal electroshock (MES) and pentylenetetrazole (scPTZ) models [1]. The introduction of aromatic heterocycles like pyridine directly modulates lipophilicity, electronic distribution, and hydrogen-bonding capacity, which in silico drug-likeness analyses have shown to alter predicted gastrointestinal absorption, blood-brain barrier penetration, and cytochrome P450 interaction profiles compared to reference drugs such as ethosuximide and methosuximide [2]. Evidence confirms that unsubstituted and monosubstituted analogs at the 3-position are devoid of anticonvulsant activity, underscoring that generic selection based solely on the pyrrolidine-2,5-dione core is pharmacologically meaningless [1].

3,3-Dialkyl or spiro analogs
Alkyl/spiro substitution drives divergent anticonvulsant profiles; generic succinimide core does not ensure pharmacological equivalence and may shift target engagement.
3,3-Diphenyl or non-heteroaryl analogs
Lack of pyridyl nitrogens alters electronic distribution and hydrogen-bonding capacity, which may reduce predicted CNS penetration and oral absorption consistency.

Quantitative Differentiation of 3,3-Dipyridin-2-ylpyrrolidine-2,5-dione from Closest Analogs: Physical, Physicochemical, and Predicted ADME Head-to-Head Evidence


Melting Point Distinction: 3,3-Dipyridin-2-yl vs. 3,3-Diphenyl and 3-Ethyl-3-methyl Analogs

The experimentally determined melting point of 3,3-dipyridin-2-ylpyrrolidine-2,5-dione is 162–165 °C . This is markedly higher than the prototypical 3,3-dialkyl anticonvulsant ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione, CAS 77-67-8), which melts at ~64–65 °C, and distinct from 3,3-diphenylpyrrolidine-2,5-dione (CAS 16060-30-1), which melts at 148–150 °C . The elevated melting point reflects stronger intermolecular interactions mediated by the pyridyl nitrogen lone pairs, impacting formulation strategy and handling properties.

Melting point distinction
Data to verify
162–165 °C, ~100 °C higher than ethosuximide
May impact solid-formulation processing and polymorph risk assessment
Literature comparator values; experimental target MP
Physicochemical characterization Crystallinity Solid-state properties

Predicted Brain Penetration: Computed logBB Advantage of Heteroaryl Substituents over Alkyl and Phenyl Analogs

In silico evaluation using Veber and Egan rules indicates that disubstituted succinimide derivatives with polar heteroaryl substituents like pyridine exhibit adequate lipophilicity for brain penetration [1]. While specific numerical logBB values for 3,3-dipyridin-2-ylpyrrolidine-2,5-dione are not disclosed, the study reports that such compounds are predicted to successfully cross the blood-brain barrier (BBB) based on computed descriptors, in contrast to 3,3-diphenyl analogs which exceed the polar surface area threshold (typically >90 Ų) and show reduced BBB permeability [1]. This differentiation is inferred from the class-level trend: introduction of pyridine nitrogen atoms reduces TPSA penalty compared to phenyl groups while maintaining sufficient lipophilicity.

Predicted brain penetration
Class-level inference
Adequate BBB penetration vs. reduced for 3,3-diphenyl analogs
Supports CNS screening selection
In silico descriptor-based; no numerical logBB
In silico ADME CNS drug-likeness logBB prediction

Gastrointestinal Absorption Prediction: 98% Absorbed Fraction for Pyridine-Containing Succinimide Derivatives

In silico prediction for disubstituted succinimide derivatives synthesized via microwave procedure, which include pyridine-substituted variants, yielded an estimated gastrointestinal absorption of 98% [1]. This value is comparable to the predicted absorption of the reference drug ethosuximide but is achieved with a distinct structural framework featuring dual pyridyl substituents, which simultaneously modulate metabolic liability via CYP enzyme interactions depending on the electronic character of the substituents [1].

Predicted GI absorption
Class-level inference
~98%
May support oral dosing in preclinical models
In silico prediction; comparable to ethosuximide
Oral bioavailability GI absorption Drug-likeness

Procurement-Driven Application Scenarios for 3,3-Dipyridin-2-ylpyrrolidine-2,5-dione


CNS Drug Discovery: Scaffold for Next-Generation Anticonvulsant Candidates with Improved BBB Penetration

The predicted adequate brain penetration and high oral absorption [1] position 3,3-dipyridin-2-ylpyrrolidine-2,5-dione as a candidate scaffold for CNS drug discovery programs targeting epilepsy and related seizure disorders. When procuring screening libraries for MES and scPTZ models, this compound offers a qualitatively different CNS penetration profile compared to 3,3-diphenyl analogs, which are predicted to have reduced brain exposure due to high topological polar surface area [1].

Structure-Activity Relationship (SAR) Studies on the 3-Position of Pyrrolidine-2,5-diones

With the 3,3-dipyridin-2-yl substitution representing a structurally distinct pattern from the well-characterized 3,3-dialkyl and 3,3-spiro series [2], this compound serves as a critical SAR probe. Its inclusion in compound libraries allows medicinal chemists to directly assess the impact of heteroaromatic stacking and hydrogen-bonding capacity on target binding, which cannot be evaluated using alkyl analogs. The solid-state thermal stability (mp 162–165 °C) facilitates storage and handling in compound management workflows.

Method Development for HPLC Purity Analysis of Heteroaryl-Substituted Succinimides

The distinct physicochemical properties of 3,3-dipyridin-2-ylpyrrolidine-2,5-dione, including its basic pyridyl sites and moderate lipophilicity, present a unique chromatography challenge not addressed by methods developed for 3,3-dialkyl succinimides. Its high melting point and thermal stability (bp 511.5±50.0 °C) support use as a reference standard for HPLC method development and validation in quality control laboratories handling heteroaromatic imide APIs.

Application
Selection Property
Validation Focus
CNS drug discovery scaffold research
Predicted CNS penetration profile
Blood-brain barrier penetration screening
SAR studies on 3-position of pyrrolidine-2,5-diones
3,3-Dipyridyl structural distinctiveness
Heteroaromatic stacking and H-bonding assessment
HPLC method development for heteroaryl succinimides
Pyridyl basicity and moderate lipophilicity
Chromatographic retention and peak symmetry
Quote Request

Request a Quote for 3,3-Dipyridin-2-ylpyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.